molecular formula C21H23FN2O3 B6902501 N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide

N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide

Cat. No.: B6902501
M. Wt: 370.4 g/mol
InChI Key: QFPCLVBEMPFTLZ-UHFFFAOYSA-N
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Description

N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide is a complex organic compound that features a cyclopropyl group, a dihydro-1,4-benzodioxin moiety, and a fluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Dihydro-1,4-benzodioxin Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-(dimethylamino)-2-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It can be used as a tool compound to study the effects of structural modifications on biological activity.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the dihydro-1,4-benzodioxin moiety but differs in the presence of a sulfonamide group instead of a benzamide.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar to the above compound but with a bromine substitution on the benzene ring.

Uniqueness

N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide is unique due to its combination of a cyclopropyl group, a dihydro-1,4-benzodioxin moiety, and a fluorobenzamide structure. This unique combination of structural features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-24(2)15-6-7-16(17(22)12-15)21(25)23-20(13-3-4-13)14-5-8-18-19(11-14)27-10-9-26-18/h5-8,11-13,20H,3-4,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPCLVBEMPFTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)NC(C2CC2)C3=CC4=C(C=C3)OCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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